molecular formula C22H22N4O4 B13941819 3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol

3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol

Cat. No.: B13941819
M. Wt: 406.4 g/mol
InChI Key: DPEMYWRZZPNKEA-UHFFFAOYSA-N
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Description

3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound is characterized by the presence of a phenol group, an imidazo[1,2-b]pyridazine core, and a 3,4,5-trimethoxybenzylamino substituent. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives under suitable conditions.

    Reduction: The imidazo[1,2-b]pyridazine core can be reduced to form dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the phenol group or the imidazo[1,2-b]pyridazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Alkylated or aminated derivatives.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

3-[6-[(3,4,5-trimethoxyphenyl)methylamino]imidazo[1,2-b]pyridazin-3-yl]phenol

InChI

InChI=1S/C22H22N4O4/c1-28-18-9-14(10-19(29-2)22(18)30-3)12-23-20-7-8-21-24-13-17(26(21)25-20)15-5-4-6-16(27)11-15/h4-11,13,27H,12H2,1-3H3,(H,23,25)

InChI Key

DPEMYWRZZPNKEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC2=NN3C(=NC=C3C4=CC(=CC=C4)O)C=C2

Origin of Product

United States

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